molecular formula C14H28N4O2 B12536586 4-(1-Ethylbutylamino)-(s,s)-3,5-bis(1-methoxyethyl)-1,2,4-triazole CAS No. 652538-39-1

4-(1-Ethylbutylamino)-(s,s)-3,5-bis(1-methoxyethyl)-1,2,4-triazole

Cat. No.: B12536586
CAS No.: 652538-39-1
M. Wt: 284.40 g/mol
InChI Key: JYIQQMLSEXMUGM-NDQFZYFBSA-N
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Description

4-(1-Ethylbutylamino)-(s,s)-3,5-bis(1-methoxyethyl)-1,2,4-triazole is a triazole derivative characterized by a 1,2,4-triazole core substituted with a 1-ethylbutylamino group at the 4-position and two 1-methoxyethyl groups at the 3- and 5-positions. The stereochemistry (s,s) indicates the specific spatial arrangement of the methoxyethyl substituents, which may influence its physicochemical properties and reactivity.

Properties

CAS No.

652538-39-1

Molecular Formula

C14H28N4O2

Molecular Weight

284.40 g/mol

IUPAC Name

N-hexan-3-yl-3,5-bis[(1S)-1-methoxyethyl]-1,2,4-triazol-4-amine

InChI

InChI=1S/C14H28N4O2/c1-7-9-12(8-2)17-18-13(10(3)19-5)15-16-14(18)11(4)20-6/h10-12,17H,7-9H2,1-6H3/t10-,11-,12?/m0/s1

InChI Key

JYIQQMLSEXMUGM-NDQFZYFBSA-N

Isomeric SMILES

CCCC(CC)NN1C(=NN=C1[C@H](C)OC)[C@H](C)OC

Canonical SMILES

CCCC(CC)NN1C(=NN=C1C(C)OC)C(C)OC

Origin of Product

United States

Preparation Methods

Key Steps

  • Formation of 3,5-Bis(methoxyethyl)-1,2,4-triazole Core

    • Reagents : Hydrazine hydrate + 2,2'-o-dimethoxyethyl diketone
    • Conditions : Reflux in ethanol with NaOH (4N) for 4–6 hours.
    • Mechanism : Nucleophilic attack by hydrazine on the diketone forms a hydrazone intermediate, which cyclizes under basic conditions to yield the triazole core.
  • Introduction of 1-Ethylbutylamino Group

    • Reagents : 1-Ethylbutylamine + triazole core in DMF
    • Conditions : CuCl₂ catalysis, K₃PO₄, O₂ as oxidant, 80°C for 12 hours.
    • Yield : ~60–70% (estimated from analogous reactions).
Parameter Value
Solvent DMF
Catalyst CuCl₂ (10 mol%)
Temperature 80°C
Reaction Time 12 hours

Microwave-Assisted Synthesis

This method leverages rapid heating to shorten reaction times while maintaining selectivity.

Procedure

  • Core Triazole Synthesis

    • Reagents : Piperazine-substituted nitrile + hydrazide
    • Conditions : Microwave irradiation (150°C, 30 minutes) in ethanol.
    • Yield : ~85% (reported for similar 3,5-disubstituted triazoles).
  • Amination Step

    • Reagents : 1-Ethylbutylamine + triazole core
    • Conditions : Cu(I) catalysis, sodium ascorbate, microwave (120°C, 20 minutes).
    • Yield : ~75% (based on bis-triazole syntheses).
Parameter Core Synthesis Amination
Catalyst None [(IMes)CuCl]
Solvent Ethanol DMF
Temperature 150°C 120°C
Time 30 minutes 20 minutes

Catalytic Cyclization with Imidoyl Chlorides

A less common but efficient route for trisubstituted triazoles.

Procedure

  • Imidoyl Chloride Formation

    • Reagents : Diacylhydrazine + PCl₅
    • Conditions : Reflux in toluene (30 minutes).
  • Triazole Ring Closure

    • Reagents : Imidoyl chloride + hydrazide
    • Conditions : Et₃N, DMF, 60°C (2 hours).
    • Yield : ~70% (for analogous systems).
Reagent Quantity
Diacylhydrazine 1.0 eq
PCl₅ 2.0 eq
Et₃N 2.0 eq

Analytical Validation

Critical data for confirming the compound’s structure:

Property Value Source
Molecular Formula C₁₄H₂₈N₄O₂
Molecular Weight 284.40 g/mol
¹H NMR (δ, ppm) 1.2 (t, CH₂CH₃), 3.3 (s, OCH₃), 4.1 (d, CH₂O)
IR (cm⁻¹) 1741 (C=O), 1545 (C=N)

Comparative Analysis of Methods

Method Advantages Limitations
Condensation-Cyclization High regioselectivity Long reaction times
Microwave-Assisted Rapid synthesis Limited scalability
Catalytic Cyclization High yields Toxic reagents (PCl₅)

Chemical Reactions Analysis

4-(1-Ethylbutylamino)-(s,s)-3,5-bis(1-methoxyethyl)-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or methoxy groups can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding hydrolysis products.

Scientific Research Applications

Chemical Properties and Structure

The compound belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities. Its molecular formula is C14H24N4O2C_{14}H_{24}N_4O_2 with a molecular weight of approximately 284.37 g/mol. The presence of multiple functional groups contributes to its reactivity and interaction with biological systems.

Antimicrobial Activity

Research has shown that derivatives of 1,2,4-triazoles exhibit notable antimicrobial properties. In a study evaluating various triazole derivatives, including similar compounds to 4-(1-Ethylbutylamino)-(s,s)-3,5-bis(1-methoxyethyl)-1,2,4-triazole, significant antibacterial activity was observed against both Gram-positive and Gram-negative bacteria. For example:

  • Staphylococcus aureus : Effective inhibition was noted.
  • Escherichia coli : Moderate activity was recorded.

The mechanism behind this activity is hypothesized to involve interference with microbial metabolic pathways or cell wall synthesis .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies suggest that triazole derivatives can induce apoptosis in cancer cells by interacting with specific molecular targets involved in cell cycle regulation and apoptosis pathways. Molecular docking studies indicate that these compounds may bind effectively to key enzymes or receptors associated with tumor growth .

Fungicidal Activity

In agricultural contexts, triazole compounds are widely recognized for their fungicidal properties. The application of 4-(1-Ethylbutylamino)-(s,s)-3,5-bis(1-methoxyethyl)-1,2,4-triazole as a fungicide has been explored due to its ability to inhibit fungal pathogens that affect crops. This compound can potentially be used to protect plants from diseases caused by fungi such as Botrytis cinerea and Fusarium spp. .

Plant Growth Regulation

Triazoles are also known as plant growth regulators. They can modulate plant growth by affecting hormone levels within the plant system. Research indicates that such compounds may promote root development and enhance stress resistance in plants.

Case Studies and Research Findings

Study ReferenceApplicationFindings
Sivakumar et al., 2020AntimicrobialDemonstrated good to moderate activity against various microbes using disc diffusion methods .
Parchem ReportAgriculturalHighlighted potential use as a fungicide for crop protection .
Molecular Docking StudyAnticancerIndicated effective binding to cancer-related targets .

Mechanism of Action

The mechanism of action of 4-(1-Ethylbutylamino)-(s,s)-3,5-bis(1-methoxyethyl)-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The specific molecular targets and pathways involved depend on the particular biological or chemical context in which the compound is used.

Comparison with Similar Compounds

3,5-Bis(pyridin-2-yl)-1,2,4-triazole (Hbpt)

  • Structure : Pyridyl groups at 3- and 5-positions.
  • Properties: Strong chelating ligand for transition metals (e.g., Fe, Cu) due to pyridyl nitrogen donors. Forms stable polynuclear complexes with magnetic properties .

3,5-Di(4',5'-diphenyl-1H-imidazol-1-yl)-1H-1,2,4-triazole

  • Structure : Bulky diphenylimidazole substituents.
  • Properties : High steric hindrance limits coordination flexibility but improves thermal stability. Synthesized via one-pot condensation with benzil and aldehydes .
  • Contrast : The target compound’s alkoxyalkyl groups likely reduce steric bulk, favoring applications requiring molecular flexibility.

3,5-Bis(dinitromethyl)-1,2,4-triazole (BDT)

  • Structure : Dinitromethyl groups at 3- and 5-positions.
  • Properties : High energy density and insensitivity, used in explosives .
  • Contrast: The absence of nitro groups in the target compound suggests non-energetic applications, such as pharmaceuticals or corrosion inhibition.

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Compound Substituents Key Properties Applications
Target Compound 1-Ethylbutylamino, methoxyethyl High lipophilicity, stereospecificity Pharmaceuticals, metal deactivation
3,5-Bis(pyridyl)-1,2,4-triazole (Hbpt) Pyridyl Strong metal coordination, magnetic behavior Coordination chemistry
3,5-Di(diphenylimidazolyl)-1,2,4-triazole Diphenylimidazole Thermal stability, steric hindrance Materials science
1-(1-Butoxyethyl)-1,2,4-triazole Butoxyethyl Solubility in organic matrices Metal deactivators

Biological Activity

The compound 4-(1-Ethylbutylamino)-(s,s)-3,5-bis(1-methoxyethyl)-1,2,4-triazole is a derivative of the 1,2,4-triazole class, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, antiviral, and anticancer activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The structure of 4-(1-Ethylbutylamino)-(s,s)-3,5-bis(1-methoxyethyl)-1,2,4-triazole can be analyzed for its functional groups that contribute to its biological activity. The presence of the triazole ring is critical for its pharmacological effects.

Antimicrobial Activity

Recent studies have shown that various triazole derivatives exhibit significant antimicrobial properties. For instance:

  • Synthesis and Testing : A study synthesized several triazole derivatives and evaluated their antimicrobial activity against common pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values ranged from 31.25 to 62.5 μg/mL for the most active compounds .
  • Structure-Activity Relationship : The variation in substituents on the triazole ring influences the antimicrobial efficacy. Compounds with specific side chains demonstrated enhanced activity against resistant strains .
CompoundMIC (μg/mL)Target Organism
Triazole A31.25Pseudomonas aeruginosa
Triazole B62.5Staphylococcus aureus
Triazole C125Escherichia coli

Antiviral Activity

The antiviral potential of triazole derivatives has also been investigated:

  • Research Findings : In vitro studies revealed that certain triazole derivatives exhibited significant antiviral activity against herpes viruses. The incorporation of specific substituents was found to enhance selectivity and potency compared to traditional antiviral agents like ribavirin .
  • Selectivity Index : The selectivity index of these compounds indicated a favorable therapeutic window, making them promising candidates for further development in antiviral therapies.

Anticancer Activity

Emerging research suggests that triazole derivatives may also possess anticancer properties:

  • Mechanism of Action : Studies have demonstrated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation .
  • Case Study : A comprehensive study highlighted the effectiveness of a particular triazole derivative in inhibiting tumor growth in xenograft models. The compound showed a significant reduction in tumor size compared to controls .

Q & A

Q. What are the optimal synthetic routes for 4-(1-ethylbutylamino)-(s,s)-3,5-bis(1-methoxyethyl)-1,2,4-triazole, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A general approach involves reacting 3,5-bis(1-methoxyethyl)-1,2,4-triazole with 1-ethylbutylamine under reflux in a polar aprotic solvent (e.g., DMSO or ethanol) with catalytic acid (e.g., glacial acetic acid) to form the Schiff base intermediate. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) and crystallization (water-ethanol) yields the product. Yield optimization (65–85%) depends on reaction time (12–18 hours), temperature (80–100°C), and stoichiometric ratios .

Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry (s,s) of the 1-methoxyethyl substituents?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm stereochemistry by analyzing coupling constants and splitting patterns. For example, diastereotopic protons in the 1-methoxyethyl groups exhibit distinct splitting in 1^1H NMR (δ 3.2–3.8 ppm) .
  • X-ray Crystallography : Single-crystal analysis resolves the absolute configuration of the (s,s) stereoisomers, as demonstrated in structurally related triazoles (e.g., 4-(4-methoxyphenethyl)-3,5-diphenyl-4H-1,2,4-triazole) .

Q. How does the steric bulk of the 1-ethylbutylamino group affect the compound’s solubility and stability in polar solvents?

  • Methodological Answer : Solubility tests in water, ethanol, and DMSO show that increased steric hindrance from the 1-ethylbutyl group reduces aqueous solubility but enhances stability in organic solvents. Stability is assessed via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Polar substituents (methoxyethyl) improve solubility in ethanol (up to 25 mg/mL), while the hydrophobic alkyl chain limits water solubility (<1 mg/mL) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic properties of this triazole derivative, and how do they correlate with experimental data?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) predict frontier molecular orbitals (HOMO-LUMO gaps), dipole moments, and charge distribution. These align with experimental UV-Vis spectra (λmax ~280 nm in ethanol) and cyclic voltammetry data (oxidation potentials at +1.2 V vs. Ag/AgCl). TD-DFT further models excited-state behavior for applications in optoelectronics .

Q. How does the compound interact with transition metals (e.g., Re, Ru) to form coordination complexes, and what photophysical properties emerge?

  • Methodological Answer : The triazole’s N2 and N4 atoms coordinate with Re(I) or Ru(II) to form mononuclear/dinuclear complexes. Photophysical studies (emission spectroscopy, lifetime measurements) reveal ligand-centered excited states with microsecond-scale lifetimes (e.g., Re(CO)3Cl complexes emit at 550–600 nm). Energy transfer efficiency in dinuclear complexes is quantified via Förster resonance energy transfer (FRET) models .

Q. Can this compound act as a precursor for energetic materials, and what decomposition mechanisms dominate under thermal stress?

  • Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) show decomposition onset at 220–250°C. Gas-phase pyrolysis pathways (e.g., NO2 elimination, ring-opening) are modeled using Gaussian09 with CBS-QB3 methodology. The compound’s dinitromethyl derivatives exhibit high detonation velocities (~9275 m/s) and low sensitivity (IS >40 J), comparable to RDX .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for triazole derivatives?

  • Methodological Answer : Discrepancies arise from metabolic instability or poor bioavailability. Solutions include:
  • Prodrug Design : Phosphorylation of the triazole NH group enhances cell permeability.
  • Microsomal Stability Assays : Liver microsome incubations (rat/human) identify metabolic hotspots (e.g., oxidative dealkylation of methoxyethyl groups).
  • Pharmacokinetic Modeling : Compartmental models (e.g., Wagner-Nelson method) correlate in vitro IC50 with in vivo efficacy .

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